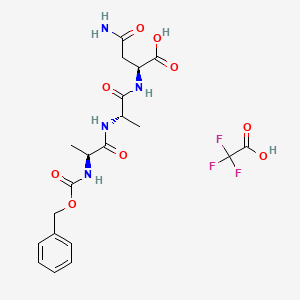

Cbz-Ala-Ala-Asn TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H25F3N4O9 |

|---|---|

Molecular Weight |

522.4 g/mol |

IUPAC Name |

(2S)-4-amino-4-oxo-2-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]butanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C18H24N4O7.C2HF3O2/c1-10(16(25)22-13(17(26)27)8-14(19)23)20-15(24)11(2)21-18(28)29-9-12-6-4-3-5-7-12;3-2(4,5)1(6)7/h3-7,10-11,13H,8-9H2,1-2H3,(H2,19,23)(H,20,24)(H,21,28)(H,22,25)(H,26,27);(H,6,7)/t10-,11-,13-;/m0./s1 |

InChI Key |

XHTNNYYTYDZFEL-SQRKDXEHSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the structure of Cbz-Ala-Ala-Asn (TFA)?

An In-depth Technical Guide to the Structure and Application of Cbz-Ala-Ala-Asn (TFA)

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and primary application of the synthetic peptide Cbz-Ala-Ala-Asn, presented as its trifluoroacetate (TFA) salt. The content is intended for researchers, scientists, and professionals in the field of drug development and enzyme kinetics.

Chemical Structure and Components

Cbz-Ala-Ala-Asn (TFA) is a protected tripeptide. Its structure consists of three key components: the peptide backbone, a carboxybenzyl protecting group, and a trifluoroacetate counterion.

-

Peptide Core: Ala-Ala-Asn The core of the molecule is a tripeptide with the sequence L-Alanyl-L-Alanyl-L-Asparagine. This sequence is recognized as a substrate by the cysteine protease legumain.[1]

-

N-Terminal Protection: Carboxybenzyl (Cbz) The N-terminus of the peptide is protected by a carboxybenzyl (Cbz or Z) group. This group is introduced to prevent unwanted reactions at the N-terminal amino group during peptide synthesis and to modify the peptide's properties.[2]

-

Counterion: Trifluoroacetic Acid (TFA) Trifluoroacetic acid is commonly used during the purification of synthetic peptides by reverse-phase high-performance liquid chromatography (RP-HPLC).[3] It forms a salt with the peptide, which helps to improve its solubility and stability as a lyophilized powder.[4] The presence of TFA is important to consider as it can influence experimental outcomes.[3]

The chemical structure can be represented as follows:

Physicochemical Properties

The following table summarizes the key physicochemical properties of Cbz-Ala-Ala-Asn (TFA).

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₅F₃N₄O₈ | [5] |

| Molecular Weight | 522.43 g/mol | [5] |

| Appearance | White to off-white solid | [2] |

| Purity (typical) | ≥95% (as determined by HPLC) | [3] |

| Solubility | Soluble in DMSO and water | [2][5] |

| Storage Conditions | -20°C to -80°C, protected from light and moisture | [2][5] |

Experimental Protocols

Synthesis and Purification

The synthesis of Cbz-Ala-Ala-Asn is typically achieved through solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-Asn(Trt)-Wang resin

-

Fmoc-Ala-OH

-

Cbz-Ala-OH

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Solvents: DMF, DCM, Ether

-

RP-HPLC system with a C18 column

Protocol:

-

Resin Swelling: Swell the Fmoc-Asn(Trt)-Wang resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound asparagine using 20% piperidine in DMF.

-

Alanine Coupling: Couple Fmoc-Ala-OH to the free amine of asparagine using a coupling agent like HBTU in the presence of DIPEA.

-

Fmoc Deprotection: Remove the Fmoc group from the newly added alanine.

-

Cbz-Alanine Coupling: Couple Cbz-Ala-OH to the free amine of the second alanine residue.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail containing TFA.

-

Precipitation: Precipitate the crude peptide in cold diethyl ether.

-

Purification: Purify the crude peptide by RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilization: Lyophilize the pure fractions to obtain the final product as a TFA salt.

Characterization

A. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To assess the purity of the final product.

-

Method: Analytical RP-HPLC is performed using a C18 column with a gradient of acetonitrile in water (both containing 0.1% TFA). The peptide is detected by UV absorbance at ~220 nm. Purity is determined by the relative area of the main peak.

B. Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of the peptide.

-

Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used. The observed mass should correspond to the calculated mass of the protonated molecule [M+H]⁺.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the structure and sequence of the peptide.

-

Method: 1D ¹H and 2D NMR (e.g., COSY, TOCSY) experiments are conducted in a suitable solvent (e.g., DMSO-d₆). The chemical shifts and coupling constants of the protons are assigned to the specific amino acid residues, and the sequential connectivity is confirmed.

D. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Purpose: To identify characteristic functional groups and secondary structure elements.

-

Method: The FTIR spectrum of the solid peptide is recorded. Characteristic amide I and amide II bands (around 1600-1700 cm⁻¹ and 1500-1600 cm⁻¹, respectively) confirm the peptide backbone. The presence of the Cbz group can also be identified by its characteristic aromatic and carbonyl absorptions.

Application in Legumain Activity Assays

Cbz-Ala-Ala-Asn is a known substrate for legumain (also known as asparaginyl endopeptidase), a cysteine protease that specifically cleaves peptide bonds C-terminal to asparagine residues.[6][7] A fluorogenic derivative, Cbz-Ala-Ala-Asn-AMC (Z-AAN-AMC), is commonly used to measure legumain activity.[6][8]

Experimental Protocol for Legumain Activity Assay

This protocol is adapted from studies using the fluorogenic substrate Z-Ala-Ala-Asn-AMC.[6][7][8]

Materials:

-

Recombinant human legumain

-

Z-Ala-Ala-Asn-AMC substrate

-

Assay buffer (e.g., 50 mM citric acid, 100 mM NaCl, 0.05% Tween-20, pH 5.5)[6]

-

Reducing agent (e.g., DTT)

-

96-well black microplate

-

Fluorescence plate reader

Protocol:

-

Prepare Substrate Stock Solution: Dissolve Z-Ala-Ala-Asn-AMC in DMSO to make a concentrated stock solution.

-

Prepare Working Solutions:

-

Dilute the legumain enzyme to the desired concentration in the assay buffer.

-

Dilute the substrate stock solution in the assay buffer to the final working concentration (e.g., 50 µM).[6]

-

-

Assay Procedure:

-

Pipette the enzyme solution into the wells of the 96-well plate.

-

Add any potential inhibitors and incubate if necessary.

-

Initiate the reaction by adding the substrate working solution to each well.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the increase in fluorescence over time at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[6]

-

-

Data Analysis:

-

Calculate the rate of reaction (RFU/min) from the linear portion of the fluorescence curve.

-

Determine kinetic parameters such as Kₘ and Vₘₐₓ by measuring the reaction rates at various substrate concentrations.

-

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Z-Ala-Ala-Asn-AMC peptide [novoprolabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. The Cysteine Protease Legumain Is Upregulated by Vitamin D and Is a Regulator of Vitamin D Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Action of Cbz-Ala-Ala-Asn (TFA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-Ala-Ala-Asn, supplied as a trifluoroacetate (TFA) salt, is a synthetic peptide that serves as a specific substrate for the lysosomal cysteine protease, legumain (also known as asparaginyl endopeptidase, AEP). Its primary "mechanism of action" is not that of a therapeutic agent but as a tool for the specific recognition and cleavage by legumain. This guide provides a comprehensive overview of this interaction, the biological significance of legumain, the experimental protocols for utilizing this substrate, and the potential confounding effects of the TFA counterion.

Core Mechanism: A Substrate for Legumain

The fundamental action of Cbz-Ala-Ala-Asn is its specific recognition and proteolytic cleavage by legumain. The peptide sequence Ala-Ala-Asn mimics the natural recognition motif for legumain, which exhibits a strict specificity for cleaving peptide bonds on the C-terminal side of asparagine (Asn) residues. The N-terminal carboxybenzyl (Cbz) group is a common protecting group in peptide synthesis.

The cleavage of Cbz-Ala-Ala-Asn by legumain is a hydrolytic reaction that breaks the peptide bond following the asparagine residue. This action is central to the use of this peptide in biochemical assays to determine the enzymatic activity of legumain. Often, the peptide is conjugated to a reporter molecule, such as 7-amino-4-methylcoumarin (AMC), creating the fluorogenic substrate Cbz-Ala-Ala-Asn-AMC. Upon cleavage by legumain, the free AMC fluoresces, providing a measurable signal that is directly proportional to legumain activity.

Quantitative Data on Substrate Kinetics

| Substrate | Enzyme Source | Km (µM) | Reference |

| Cbz-Ala-Ala-Asn-AMC | Human Legumain | 80 | [1] |

| Cbz-Ala-Ala-Asn-AMC | S. mansoni Legumain | 90 | [1] |

| Cbz-Ala-Ala-Asn-AMC | Recombinant Human Legumain | 25.7 | [2] |

The Biological Significance of Legumain

Legumain is predominantly found in the endo-lysosomal compartments of cells and plays a crucial role in protein degradation and antigen presentation. However, its overexpression has been strongly implicated in a variety of pathological conditions, most notably cancer.

In the tumor microenvironment, legumain is often overexpressed not only by cancer cells but also by tumor-associated macrophages.[3][4] Its activity contributes to tumor growth, invasion, and metastasis through several mechanisms:

-

Extracellular Matrix (ECM) Remodeling: Legumain can degrade components of the ECM, facilitating cancer cell invasion. It is also known to activate other proteases, such as matrix metalloproteinases (MMPs), which further contribute to ECM degradation.[3]

-

Tumor Angiogenesis: Legumain has been shown to promote the formation of new blood vessels that supply tumors with nutrients and oxygen.

-

Immune Evasion: By modulating antigen presentation, legumain may help cancer cells evade the immune system.

-

Activation of Pro-drugs: The specific overexpression of legumain in tumors is being exploited for targeted cancer therapy. Prodrugs designed with a legumain-cleavable linker can be selectively activated within the tumor microenvironment, minimizing systemic toxicity.[4]

Legumain Signaling and Pathological Involvement

The diagram below illustrates the central role of legumain in cancer progression, highlighting its involvement in ECM degradation and the activation of other key proteases.

Caption: Legumain activation and its downstream effects on the tumor microenvironment.

Experimental Protocols

The use of Cbz-Ala-Ala-Asn and its derivatives is central to studying legumain activity. Below is a generalized protocol for a fluorometric legumain activity assay.

Legumain Activity Assay using Cbz-Ala-Ala-Asn-AMC

1. Reagents and Buffers:

-

Assay Buffer: 50 mM citric acid, 100 mM NaCl, 0.05% Tween-20, pH 5.5.[5]

-

Enzyme: Purified recombinant legumain or cell lysate containing legumain.

-

Substrate: Cbz-Ala-Ala-Asn-AMC, dissolved in DMSO to a stock concentration of 10 mM.

-

96-well black microplate.

-

Plate reader capable of fluorescence measurement (Excitation: 380 nm, Emission: 460 nm).

2. Experimental Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting legumain as a novel therapeutic strategy in cancers | EurekAlert! [eurekalert.org]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Purification of Cbz-Ala-Ala-Asn Peptide

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of the tripeptide Cbz-Ala-Ala-Asn. The document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. It details both solid-phase and solution-phase synthetic strategies, purification protocols, and the critical considerations for each step.

The peptide Cbz-Ala-Ala-Asn, and its derivatives, are frequently utilized as substrates for the cysteine protease legumain.[1][2][3][4][5] Understanding its synthesis is crucial for the development of protease inhibitors and diagnostic tools.

Peptide Synthesis Strategies

The synthesis of Cbz-Ala-Ala-Asn can be approached through two primary methods: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method due to its efficiency and ease of purification of intermediates.[6][7] The peptide is assembled sequentially while anchored to an insoluble polymer resin. The two main SPPS strategies are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, named after the temporary protecting group on the α-amine of the amino acids.[6] For this guide, we will focus on the Fmoc strategy, which is prevalent due to its milder deprotection conditions.

A critical consideration for the synthesis of asparagine-containing peptides is the potential for side-chain dehydration to form a nitrile during activation with carbodiimide reagents.[8] To prevent this, the asparagine side-chain amide is often protected, for example with a trityl (Trt) group.[8]

Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of Cbz-Ala-Ala-Asn

This protocol outlines the manual synthesis of the target peptide on a Rink Amide resin, which upon cleavage yields a C-terminal amide.

1. Resin Preparation:

-

Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.[9][10]

-

Wash the resin with DMF (3 x 1 mL).[9]

2. Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.[9][10]

-

Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 mL) and then dichloromethane (DCM) (3 x 1 mL) to remove all traces of piperidine.[9]

-

Confirm complete deprotection using a Kaiser test.[9]

3. Amino Acid Coupling (Asn, Ala, Ala):

-

First Coupling (Fmoc-Asn(Trt)-OH):

-

In a separate vessel, pre-activate Fmoc-Asn(Trt)-OH (3 equivalents relative to resin loading) with HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 5-10 minutes.[11][12]

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

-

Wash the resin with DMF (3 x 1 mL) and DCM (3 x 1 mL).

-

Perform a Kaiser test to confirm complete coupling.[9]

-

-

Second Coupling (Fmoc-Ala-OH):

-

Repeat the Fmoc deprotection step as described above.

-

Couple Fmoc-Ala-OH using the same activation and coupling procedure.

-

-

Third Coupling (Fmoc-Ala-OH):

-

Repeat the Fmoc deprotection step.

-

Couple the final Fmoc-Ala-OH.

-

4. N-terminal Cbz-Capping:

-

After the final Fmoc deprotection, wash the resin with DMF.

-

To the resin, add benzyl chloroformate (Cbz-Cl) (4 equivalents) and DIPEA (5 equivalents) in DMF.

-

Agitate the reaction for 2-4 hours.

-

Wash the resin with DMF (3 x 1 mL) and DCM (3 x 1 mL).

5. Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5) for 2-3 hours.[9] This step cleaves the peptide from the resin and removes the side-chain protecting group (Trt).

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

Table 1: Reagents for Fmoc-Based SPPS of Cbz-Ala-Ala-Asn

| Reagent/Material | Purpose | Typical Excess (relative to resin capacity) |

| Rink Amide Resin | Solid support for peptide synthesis | 1 equivalent |

| Fmoc-Asn(Trt)-OH | Protected asparagine | 3 equivalents |

| Fmoc-Ala-OH | Protected alanine | 3 equivalents |

| HBTU | Coupling reagent | 2.9 equivalents |

| DIPEA | Base for activation and coupling | 6-10 equivalents |

| 20% Piperidine in DMF | Fmoc deprotection agent | N/A |

| Benzyl Chloroformate | Cbz-capping agent | 4 equivalents |

| TFA/TIS/Water (95:2.5:2.5) | Cleavage and deprotection cocktail | N/A |

| DMF | Solvent | N/A |

| DCM | Solvent | N/A |

| Diethyl Ether | Peptide precipitation | N/A |

Workflow for Solid-Phase Peptide Synthesis of Cbz-Ala-Ala-Asn

Figure 1: Workflow for the solid-phase synthesis of Cbz-Ala-Ala-Asn.

Solution-Phase Peptide Synthesis

Solution-phase synthesis involves carrying out all reactions in a homogeneous solution. While it can be more labor-intensive due to the need for purification after each step, it is highly scalable and can be more cost-effective for large-scale production.[10][12] The strategy typically involves a fragment condensation approach, where smaller peptide fragments are synthesized and then coupled together.[12]

Experimental Protocol: Solution-Phase Synthesis of Cbz-Ala-Ala-Asn-OH

This protocol describes a stepwise C- to N-terminal synthesis.

1. Synthesis of Cbz-Ala-Ala-OH:

-

Dissolve H-Ala-OH (1 equivalent) in 1 M NaOH. Cool to 0°C.

-

Add Cbz-Ala-OSu (N-(Benzyloxycarbonyloxy)succinimide) (1 equivalent) in dioxane.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the solution with 1 M HCl and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield Cbz-Ala-Ala-OH.

2. Synthesis of H-Asn-OBn:

-

Protect the C-terminus of asparagine as a benzyl ester (OBn) to prevent its participation in the coupling reaction. This can be achieved by reacting H-Asn-OH with benzyl alcohol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).

3. Coupling of Cbz-Ala-Ala-OH and H-Asn-OBn:

-

Dissolve Cbz-Ala-Ala-OH (1 equivalent) and H-Asn-OBn (1 equivalent) in DMF.

-

Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1 equivalent) and DIPEA (2 equivalents).[13]

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% citric acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer and evaporate the solvent to yield the protected tripeptide, Cbz-Ala-Ala-Asn-OBn.

4. Final Deprotection (Hydrogenolysis):

-

Dissolve the protected peptide in methanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst.[14]

-

Stir the mixture under an atmosphere of hydrogen gas (H₂) for 2-4 hours.[14] This step removes the C-terminal benzyl ester and can also cleave the N-terminal Cbz group if not carefully controlled. For selective removal of the benzyl ester, other deprotection methods compatible with the Cbz group may be required. However, hydrogenolysis is the most common method for Cbz deprotection.[14][15]

-

Filter the reaction through Celite to remove the catalyst.

-

Evaporate the solvent to yield the crude Cbz-Ala-Ala-Asn.

Workflow for Solution-Phase Peptide Synthesis

Figure 2: Workflow for the solution-phase synthesis of Cbz-Ala-Ala-Asn.

Purification of Cbz-Ala-Ala-Asn

The standard and most effective method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[16][17] This technique separates the target peptide from impurities based on differences in hydrophobicity.[16][18]

Experimental Protocol: RP-HPLC Purification

1. System Preparation:

-

Column: A C18 stationary phase column is typically used for peptide purification.[17][18]

-

Solvents:

-

Equilibrate the column with a low percentage of Solvent B (e.g., 5%).

2. Sample Preparation:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a small amount of ACN or DMF, and then dilute with Solvent A.

3. Chromatographic Separation:

-

Inject the dissolved crude peptide onto the column.

-

Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 65% Solvent B over 30-40 minutes.[19]

-

Monitor the elution profile at a wavelength of 214 nm or 280 nm.

4. Fraction Collection and Analysis:

-

Collect fractions corresponding to the major peak, which should be the target peptide.

-

Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Pool the fractions with the desired purity (>95%).

5. Lyophilization:

-

Freeze the pooled fractions and lyophilize (freeze-dry) to remove the solvents and obtain the purified peptide as a white, fluffy powder.[17][19]

Table 2: Typical RP-HPLC Purification Parameters

| Parameter | Value/Condition | Purpose |

| Column | C18, 5-10 µm particle size | Stationary phase for hydrophobic interaction |

| Mobile Phase A | 0.1% TFA in Water | Aqueous solvent, provides counter-ion |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for elution |

| Gradient | 5-65% B over 30 min | To elute peptides based on hydrophobicity |

| Flow Rate | 1.0 mL/min (analytical) or 10-20 mL/min (preparative) | Controls elution speed and resolution |

| Detection | 214 nm or 280 nm | UV absorbance for detecting peptide bonds |

Workflow for Peptide Purification

Figure 3: General workflow for the purification of Cbz-Ala-Ala-Asn via RP-HPLC.

Characterization

After purification, the identity and purity of the Cbz-Ala-Ala-Asn peptide should be confirmed using analytical techniques:

-

Analytical RP-HPLC: To confirm the purity of the final product. A single sharp peak is indicative of high purity.[9][20]

-

Mass Spectrometry (MS): To confirm the molecular weight of the peptide, verifying the correct sequence has been synthesized.[20]

Table 3: Characterization Data for Cbz-Ala-Ala-Asn

| Property | Expected Value |

| Molecular Formula | C₂₀H₂₈N₄O₇ |

| Molecular Weight | 452.46 g/mol |

| Purity (by HPLC) | >95% |

Conclusion

The synthesis of Cbz-Ala-Ala-Asn can be successfully achieved through either solid-phase or solution-phase methods. The choice of method depends on the desired scale, available resources, and the specific requirements of the final application. For laboratory-scale synthesis and rapid production, SPPS is generally preferred. For large-scale manufacturing, solution-phase synthesis may offer advantages in cost and scalability. In both cases, careful selection of protecting groups, especially for the asparagine side chain, and optimized coupling conditions are paramount to achieving a good yield of the crude product. Final purification by RP-HPLC is essential to obtain a highly pure peptide suitable for biochemical and pharmaceutical research.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Z-Ala-Ala-Asn-AMC peptide [novoprolabs.com]

- 5. Z-Ala-Ala-Asn-AMC - MedChem Express [bioscience.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. peptide.com [peptide.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. peptide.com [peptide.com]

- 12. Synthesis of Hemopressin Peptides by Classical Solution Phase Fragment Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. total-synthesis.com [total-synthesis.com]

- 15. Cbz-Protected Amino Groups [organic-chemistry.org]

- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bachem.com [bachem.com]

- 18. hplc.eu [hplc.eu]

- 19. peptide.com [peptide.com]

- 20. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Properties of Cbz-Ala-Ala-Asn Trifluoroacetate Salt

This technical guide provides a detailed overview of the chemical properties of Cbz-Ala-Ala-Asn trifluoroacetate salt, a protected tripeptide with applications in biochemistry and drug delivery. This document outlines its role as a substrate for the cysteine protease legumain and provides a framework for its synthesis and analysis.

Chemical Properties and Data

Cbz-Ala-Ala-Asn trifluoroacetate salt is a synthetic peptide based on the substrate sequence of legumain.[1][2] It is often used as a scaffold for drug delivery systems.[1][2] The trifluoroacetic acid (TFA) salt form is common for synthetic peptides, resulting from its use during solid-phase peptide synthesis (SPPS) and purification.[3]

Quantitative Data Summary

| Property | Value | Notes |

| Molecular Formula | C20H25F3N4O9 | As the trifluoroacetate salt. |

| Appearance | White to off-white solid | Based on the appearance of the related compound Cbz-Ala-Ala-Asn-AMC.[4] |

| Purity (HPLC) | ≥98% | Based on the purity of the related compound Cbz-Ala-Ala-Asn-AMC.[3] |

| Solubility | Soluble in Water and DMSO | Solubility in H2O is noted for the TFA salt.[2] The related AMC-conjugated peptide is soluble in DMSO at 50 mg/mL.[4] |

| Storage | Store at -20°C or -80°C | Recommended storage for the powder form is -80°C for up to 2 years and -20°C for up to 1 year. In solvent, storage at -80°C for 6 months or -20°C for 1 month is advised.[2][4] |

Biological Activity and Signaling Pathway

Cbz-Ala-Ala-Asn is recognized as a substrate for legumain (also known as asparaginyl endopeptidase), a cysteine protease that plays a role in various physiological and pathological processes.[1][2][3][4][5][6] Legumain specifically cleaves peptide bonds on the C-terminal side of asparagine residues. The Ala-Ala-Asn sequence is a recognition motif for this enzyme.[4] This property makes the peptide useful for studying legumain activity and for designing legumain-cleavable linkers in antibody-drug conjugates (ADCs).[7][8]

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Z-Ala-Ala-Asn-AMC peptide [novoprolabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Z-Ala-Ala-Asn-AMC - MedChem Express [bioscience.co.uk]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Ala-Ala-Asn-pab Linkers - ADC Linkers | AxisPharm [axispharm.com]

Cbz-Ala-Ala-Asn: A Versatile Tool for Interrogating Legumain Activity in Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that plays a critical role in various physiological and pathological processes, including antigen presentation, protein degradation, and cancer progression. Its activity is tightly regulated, and dysregulation is implicated in numerous diseases, making it a compelling target for therapeutic intervention. A key tool in the study of legumain is the synthetic substrate, Carbobenzoxy-L-alanyl-L-alanyl-L-asparagine, commonly abbreviated as Cbz-Ala-Ala-Asn. This substrate, particularly in its fluorogenic form, Cbz-Ala-Ala-Asn-AMC (Z-AAA-AMC), has become indispensable for the sensitive and specific measurement of legumain activity. This technical guide provides a comprehensive overview of Cbz-Ala-Ala-Asn as a legumain substrate, including its biochemical properties, detailed experimental protocols for its use, and its application in understanding legumain's role in cellular signaling pathways.

Biochemical Properties and Enzyme Kinetics

Cbz-Ala-Ala-Asn is a peptide substrate designed to mimic the natural cleavage site of legumain, which exhibits a strong preference for an asparagine residue in the P1 position. The carbobenzoxy (Cbz or Z) group at the N-terminus protects the peptide from non-specific degradation by other proteases. When coupled to a reporter group, such as 7-amino-4-methylcoumarin (AMC), the cleavage of the Asn-AMC bond by legumain results in the release of free AMC, which produces a measurable fluorescent signal.

The efficiency of Cbz-Ala-Ala-Asn cleavage by legumain can be quantified by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters are crucial for comparing legumain activity under different conditions and for screening potential inhibitors.

Quantitative Data Summary

The following table summarizes the reported kinetic constants for the cleavage of Cbz-Ala-Ala-Asn-AMC by legumain from different sources. The variability in Km values can be attributed to differences in experimental conditions, such as pH, buffer composition, and the specific form of the enzyme used (e.g., recombinant vs. native, species).

| Enzyme Source | Km (µM) | Notes |

| Human Legumain | 80 | Recombinant enzyme |

| Schistosoma mansoni Legumain | 90 | Recombinant enzyme |

| Recombinant Human Legumain | 25.7 |

Experimental Protocols

The following section provides a detailed methodology for a standard in vitro assay to measure legumain activity using the fluorogenic substrate Cbz-Ala-Ala-Asn-AMC.

Legumain Activity Assay Protocol

Objective: To quantify the enzymatic activity of legumain in a sample (e.g., purified recombinant enzyme, cell lysate, or tissue homogenate) using a continuous fluorometric assay.

Materials:

-

Legumain Source: Purified recombinant legumain or a biological sample containing active legumain.

-

Substrate: Cbz-Ala-Ala-Asn-AMC (Z-AAA-AMC). Stock solution typically prepared in DMSO.

-

Assay Buffer: 20 mM citric acid, 60 mM disodium hydrogen orthophosphate, 1 mM EDTA, 0.1% CHAPS, 4 mM DTT, pH 5.8.[1] The optimal pH for legumain activity is typically between 5.5 and 6.0.[2]

-

96-well black microplate: For fluorescence measurements to minimize light scatter.

-

Fluorescence microplate reader: Capable of excitation at ~380 nm and emission at ~460 nm.[3]

-

Positive Control: Active legumain of known concentration.

-

Negative Control: Assay buffer without the enzyme or with a heat-inactivated enzyme.

-

(Optional) Inhibitor: A known legumain inhibitor for assay validation (e.g., aza-Asn-based inhibitors).

Procedure:

-

Preparation of Reagents:

-

Prepare the assay buffer and adjust the pH to 5.8.

-

Prepare a stock solution of Cbz-Ala-Ala-Asn-AMC (e.g., 10 mM in DMSO) and store it at -20°C, protected from light.

-

Prepare working solutions of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 10-50 µM). It is recommended to determine the optimal substrate concentration for your specific experimental conditions, ideally around the Km value.

-

Prepare the legumain enzyme sample. If using cell lysates or tissue homogenates, ensure they are prepared in a suitable lysis buffer and centrifuged to remove cellular debris.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Sample wells: A specific volume of the legumain-containing sample.

-

Positive control well: A specific volume of the known active legumain.

-

Negative control well: The same volume of buffer or heat-inactivated enzyme.

-

-

The final volume in each well should be brought to a consistent level with the assay buffer before adding the substrate. A typical final reaction volume is 100-200 µL.

-

-

Initiation of the Reaction:

-

Initiate the enzymatic reaction by adding the Cbz-Ala-Ala-Asn-AMC working solution to all wells.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the increase in fluorescence intensity over time. Set the excitation wavelength to ~380 nm and the emission wavelength to ~460 nm.

-

Collect data at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. Ensure the reaction is in the linear range.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the negative control wells) from the fluorescence readings of the sample and positive control wells.

-

Plot the fluorescence intensity versus time for each sample.

-

The rate of the reaction (initial velocity, V₀) is determined from the slope of the linear portion of the curve.

-

To quantify the amount of cleaved substrate, a standard curve of free AMC can be generated.

-

Enzyme activity can be expressed in relative fluorescence units (RFU) per minute or converted to moles of substrate cleaved per minute using the AMC standard curve.

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Legumain Activity Assay

The following diagram illustrates the key steps in the experimental workflow for determining legumain activity using Cbz-Ala-Ala-Asn-AMC.

Caption: Workflow for a legumain enzymatic assay using a fluorogenic substrate.

Legumain's Role in Cancer-Associated Signaling Pathways

While Cbz-Ala-Ala-Asn is a tool to measure legumain activity, the significance of this activity is evident in its modulation of various signaling pathways, particularly in the context of cancer. Legumain is often overexpressed in the tumor microenvironment and contributes to tumor progression, invasion, and metastasis. The diagrams below illustrate two key pathways where legumain's proteolytic activity is a critical upstream event.

1. Activation of Matrix Metalloproteinases (MMPs)

Legumain can activate pro-MMPs, such as pro-MMP-2 and pro-MMP-9, by cleaving their pro-domains. Activated MMPs then degrade components of the extracellular matrix (ECM), facilitating tumor cell invasion and metastasis.

Caption: Legumain-mediated activation of MMP-2 and its role in ECM degradation.

2. Modulation of the PI3K/AKT/mTOR Signaling Pathway

Emerging evidence suggests that legumain can influence the PI3K/AKT/mTOR signaling pathway, which is central to cell proliferation, survival, and metabolism. Secreted legumain can bind to integrin αvβ3, leading to the activation of the AKT/mTORC2 axis in macrophages, promoting a pro-tumoral M2 polarization.[4]

References

- 1. Development of near-infrared fluorophore (NIRF)-labeled activity-based probes for in vivo imaging of legumain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic and structural studies on legumain explain its zymogenicity, distinct activation pathways, and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation [mdpi.com]

- 4. Cancer Cell Secreted Legumain Promotes Gastric Cancer Resistance to Anti-PD-1 Immunotherapy by Enhancing Macrophage M2 Polarization - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cbz-Ala-Ala-Asn in Cysteine Protease Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of the peptide scaffold N-carbobenzyloxy-L-alanyl-L-alanyl-L-asparagine (Cbz-Ala-Ala-Asn) in the field of cysteine protease research. Cbz-Ala-Ala-Asn has emerged as a critical tool for studying the activity and function of a specific class of cysteine proteases, primarily legumain, also known as asparaginyl endopeptidase (AEP). Its utility stems from its adaptability as both a specific substrate for enzymatic assays and a foundational structure for the design of potent and selective inhibitors. This guide will delve into the mechanism of action, applications, and the experimental protocols associated with Cbz-Ala-Ala-Asn and its derivatives, presenting quantitative data and visualizing key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to Cbz-Ala-Ala-Asn and its Target: Legumain

Cbz-Ala-Ala-Asn is a synthetic peptide designed to mimic the natural substrate recognition sequence of legumain (AEP), a lysosomal cysteine protease belonging to the C13 family of peptidases. Legumain exhibits a stringent specificity for cleaving peptide bonds on the C-terminal side of asparagine residues. This unique specificity makes Cbz-Ala-Ala-Asn an invaluable tool for selectively studying legumain activity.

Legumain itself is a key player in various physiological and pathological processes. It is involved in antigen presentation, protein degradation, and the activation of other proteases. Dysregulation of legumain activity has been implicated in a range of diseases, including cancer, Alzheimer's disease, and atherosclerosis, making it a significant therapeutic target.

Mechanism of Action of Cysteine Proteases and Inhibition by Cbz-Ala-Ala-Asn Derivatives

Cysteine proteases, including legumain, utilize a catalytic triad or dyad in their active site, with a cysteine residue acting as the primary nucleophile. The catalytic cycle involves the deprotonation of the cysteine thiol, which then attacks the carbonyl carbon of the substrate's scissile bond, forming a tetrahedral intermediate and subsequently an acyl-enzyme intermediate.

The Cbz-Ala-Ala-Asn peptide sequence serves as a recognition motif, guiding the molecule to the active site of legumain. When used as a substrate, typically with a fluorogenic reporter group like 7-amino-4-methylcoumarin (AMC), its cleavage results in a measurable signal, allowing for the quantification of enzyme activity.

More significantly, the Cbz-Ala-Ala-Asn backbone is a versatile scaffold for designing irreversible inhibitors. By attaching a reactive "warhead" to the asparagine residue, the peptide can covalently modify the active site cysteine of the protease, leading to its inactivation. Common warheads include chloromethylketones (CMK) and Michael acceptors. These covalent inhibitors are crucial for activity-based protein profiling (ABPP) and for developing therapeutic agents. A notable example is Cbz-L-Ala-L-Ala-AzaAsn-chloromethylketone (Z-AAA-AzaAsn-CMK), which is a potent and specific irreversible inhibitor of legumain.

Quantitative Data: Inhibition of Cysteine Proteases by Cbz-Ala-Ala-Asn Derivatives

The efficacy of Cbz-Ala-Ala-Asn-based inhibitors is quantified through kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The second-order rate constant (kobs/[I]) is often used for irreversible inhibitors. Below is a summary of available quantitative data for Cbz-Ala-Ala-Asn derivatives against legumain.

| Compound | Target Protease | Parameter | Value | Reference |

| Cbz-Ala-Ala-Asn-AMC | Human Legumain | Km | 80 µM | [1] |

| Cbz-Ala-Ala-Asn-AMC | S. mansoni Legumain | Km | 90 µM | [1] |

| Cbz-L-Ala-L-Ala-AzaAsn-chloromethylketone | Porcine Legumain | kobs/[I] | 139,000 M-1s-1 |

Note: Data for a wider range of Cbz-Ala-Ala-Asn derivatives against other cysteine proteases is limited in the public domain.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Cbz-Ala-Ala-Asn and its derivatives.

Synthesis of Cbz-Ala-Ala-Asn-chloromethylketone (Z-AAN-CMK)

The synthesis of peptide chloromethylketones involves the coupling of a protected peptide with a diazomethane precursor followed by treatment with HCl. A detailed, step-by-step protocol for the specific synthesis of Cbz-Ala-Ala-Asn-CMK is a complex multi-step process that is typically performed by specialized chemists. General steps in solid-phase peptide synthesis (SPPS) are often employed to create the peptide backbone, followed by solution-phase chemistry to introduce the chloromethylketone warhead. Researchers seeking to perform this synthesis should consult specialized literature on peptide chemistry and the synthesis of covalent inhibitors.

Legumain Activity Assay using a Fluorogenic Substrate

This protocol describes the measurement of legumain activity using the fluorogenic substrate Cbz-Ala-Ala-Asn-AMC.

Materials:

-

Recombinant active legumain

-

Cbz-Ala-Ala-Asn-AMC (stock solution in DMSO)

-

Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare a working solution of Cbz-Ala-Ala-Asn-AMC in Assay Buffer to a final concentration of 200 µM.

-

Dilute the recombinant legumain in Assay Buffer to the desired concentration (e.g., 2 ng/µL).

-

In a 96-well plate, add 50 µL of the diluted legumain solution to each well. Include wells with Assay Buffer only as a blank control.

-

To initiate the reaction, add 50 µL of the 200 µM Cbz-Ala-Ala-Asn-AMC working solution to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the increase in fluorescence over time (e.g., every minute for 30 minutes).

-

Calculate the rate of reaction (RFU/min) from the linear portion of the curve. The activity is proportional to the rate of AMC release.

Activity-Based Protein Profiling (ABPP) of Legumain

This protocol outlines a general workflow for identifying active legumain in a complex biological sample using a Cbz-Ala-Ala-Asn-based probe with a reporter tag (e.g., biotin or a fluorophore).

Materials:

-

Cbz-Ala-Ala-Asn-based activity probe (e.g., Z-AAN-CMK with a biotin or fluorescent tag)

-

Cell or tissue lysate

-

SDS-PAGE gels and running buffer

-

For fluorescent probes: In-gel fluorescence scanner

-

For biotinylated probes: Streptavidin-agarose beads, wash buffers, and mass spectrometer

Procedure:

A. Labeling of Active Enzymes:

-

Prepare the cell or tissue lysate in a buffer that maintains legumain activity (e.g., pH 5.8 for legumain).

-

Determine the protein concentration of the lysate.

-

Incubate a defined amount of lysate (e.g., 50 µg) with the Cbz-Ala-Ala-Asn-based probe at a predetermined optimal concentration (e.g., 1-10 µM) for a specific time (e.g., 30-60 minutes) at 37°C.

-

Quench the labeling reaction by adding SDS-PAGE sample buffer.

B. Visualization (for fluorescent probes):

-

Separate the labeled proteins by SDS-PAGE.

-

Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner. A band corresponding to the molecular weight of active legumain should be visible.

C. Enrichment and Identification (for biotinylated probes):

-

After labeling, incubate the lysate with streptavidin-agarose beads to capture the biotin-labeled proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins or perform on-bead digestion with a protease (e.g., trypsin).

-

Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the labeled proteins.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving legumain and a typical workflow for activity-based probe experiments.

Caption: Legumain signaling pathways in cancer.

Caption: Experimental workflow for activity-based protein profiling.

Conclusion

The Cbz-Ala-Ala-Asn peptide scaffold is a cornerstone in the study of legumain and other asparagine-specific cysteine proteases. Its application as a specific substrate enables reliable enzymatic assays, while its use as a template for irreversible inhibitors has paved the way for the development of sophisticated research tools like activity-based probes. These tools are instrumental in elucidating the role of legumain in complex biological processes and in validating it as a therapeutic target in various diseases. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize Cbz-Ala-Ala-Asn and its derivatives in their research endeavors, ultimately contributing to a better understanding of cysteine protease biology and the development of novel therapeutics.

References

A Technical Guide to the Application of Cbz-Ala-Ala-Asn as an Enzyme-Responsive Moiety in Drug Delivery Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the use of the tripeptide Cbz-Ala-Ala-Asn (TFA) as a primary self-assembling scaffold for drug delivery is not extensively available in current literature. This guide, therefore, presents a conceptual framework based on established principles of peptide-based drug delivery, enzyme-responsive systems, and the known properties of the Ala-Ala-Asn sequence as a legumain substrate.

Introduction: The Rationale for Enzyme-Responsive Drug Delivery

Modern drug delivery systems aim to maximize therapeutic efficacy while minimizing off-target side effects. One of the most promising strategies is the development of "smart" biomaterials that respond to specific triggers within a disease microenvironment.[1][2] Certain enzymes, which are often dysregulated and overexpressed in pathological conditions like cancer, serve as highly specific biological triggers.[1][2][3]

Legumain, an asparaginyl endopeptidase, is a compelling target for such systems. It is a lysosomal cysteine protease that is significantly overexpressed in the tumor microenvironment of various cancers, where it plays a role in tumor invasion and metastasis.[4][5][6] The tripeptide sequence Alanine-Alanine-Asparagine (Ala-Ala-Asn) is a known substrate for legumain.[4] Consequently, incorporating this sequence into a drug delivery scaffold can create a system that selectively releases its therapeutic payload in legumain-rich environments, such as tumors. The N-terminal carboxybenzyl (Cbz) group provides a standard protecting group used in peptide synthesis.

This guide outlines the conceptual design, synthesis, and application of a drug delivery scaffold leveraging the Cbz-Ala-Ala-Asn moiety as a legumain-cleavable linker.

The Core Component: Cbz-Ala-Ala-Asn as a Legumain-Cleavable Linker

The Cbz-Ala-Ala-Asn sequence is not typically a self-gelling peptide but rather an ideal candidate for an enzyme-cleavable linker. This linker can be integrated into a larger scaffold system (e.g., a hydrogel, polymer-drug conjugate, or nanoparticle) to tether a therapeutic agent.

Key Advantages of Asparagine-Containing Linkers:

-

High Specificity: Legumain specifically cleaves at the C-terminal side of asparagine residues.[4][5]

-

Plasma Stability: Asparagine-containing linkers have demonstrated excellent stability in plasma, remaining more than 85% intact after one week of incubation, which is crucial for preventing premature drug release during circulation.[4][7]

-

Reduced Off-Target Cleavage: Unlike some other peptide linkers (e.g., valine-citrulline), asparagine-based linkers are stable against cleavage by other enzymes like neutrophil elastase, potentially reducing certain off-target toxicities.[4][7]

Conceptual Scaffold Design: Integrating the Cleavable Linker

Since Cbz-Ala-Ala-Asn is unlikely to form a scaffold on its own, it must be conjugated to a carrier system. Peptide-based hydrogels are an excellent choice for such a carrier due to their high water content, biocompatibility, and tunable properties that can mimic the native extracellular matrix.[8][9]

Table 1: Representative Properties of Peptide-Based Hydrogels for Drug Delivery Scaffolds

| Property | Typical Range/Value | Significance for Drug Delivery |

| Gelation Time | Seconds to Hours | Determines suitability for in situ applications (injectability).[10] |

| Mechanical Stiffness (G') | 10 Pa - 100 kPa | Influences cell behavior, scaffold integrity, and drug diffusion rates. |

| Pore Size | 5 - 200 nm | Controls the diffusion rate of the encapsulated drug.[8] |

| Swelling Ratio | 100% - 2000% | Affects water uptake, degradation rate, and release kinetics. |

| Degradation Rate | Days to Months | Can be tuned to match the desired therapeutic window. |

| Drug Loading Capacity | 1% - 15% (w/w) | Dictates the amount of therapeutic that can be delivered.[11] |

Experimental Protocols and Methodologies

The following sections describe generalized protocols for the synthesis of a conceptual Cbz-Ala-Ala-Asn-drug conjugate and its incorporation into a hydrogel scaffold.

This protocol outlines a standard solid-phase peptide synthesis (SPPS) approach followed by conjugation to a drug molecule.

Workflow for Synthesis of Cbz-Ala-Ala-Asn-Drug Conjugate

Caption: Workflow for the synthesis of a Cbz-Ala-Ala-Asn-Drug conjugate.

Methodology:

-

Resin Preparation: Start with a suitable solid support, such as a Rink Amide resin for a C-terminal amide.

-

Amino Acid Coupling: Sequentially couple the amino acids using standard Fmoc/tBu chemistry. For each cycle, the Fmoc protecting group is removed with a piperidine solution, followed by the coupling of the next Fmoc-protected amino acid activated by a coupling agent like HBTU/DIEA.

-

N-terminal Capping: After the final Fmoc deprotection, the N-terminus is capped with a carboxybenzyl group using a reagent like N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu).

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Drug Conjugation: The purified peptide is conjugated to the therapeutic drug. This often involves reacting a functional group on the peptide (e.g., the C-terminal carboxyl group or a side-chain amine) with a corresponding functional group on the drug, potentially via a self-immolative spacer to ensure the release of the native drug.[6][12]

-

Final Purification: The final peptide-drug conjugate is purified again by RP-HPLC to remove any unreacted components.

The Cbz-Ala-Ala-Asn-drug conjugate can be physically entrapped within a self-assembling peptide hydrogel or chemically cross-linked into a polymer network.

Methodology for Physical Entrapment:

-

Hydrogelator Synthesis: Synthesize or procure a self-assembling peptide (e.g., a peptide amphiphile or a beta-sheet forming peptide).

-

Solubilization: Dissolve the self-assembling peptide and the Cbz-Ala-Ala-Asn-drug conjugate in an appropriate aqueous buffer.

-

Triggering Gelation: Induce self-assembly and subsequent hydrogelation by changing the environmental conditions (e.g., adjusting pH, adding ions, or changing temperature).[8][10] The drug conjugate will be physically entrapped within the nanofibrous network of the hydrogel.

-

Characterization: Characterize the hydrogel's mechanical properties (rheology), morphology (electron microscopy), and drug loading efficiency.

Mechanism of Action: Legumain-Triggered Drug Release

The therapeutic action of this system is predicated on the specific enzymatic cleavage of the linker within the target microenvironment.

Proposed Mechanism of Legumain-Mediated Drug Release

Caption: Conceptual pathway for legumain-triggered drug release and action.

-

Accumulation at Target Site: The hydrogel scaffold, when administered (e.g., via injection), accumulates at the tumor site, potentially through the enhanced permeability and retention (EPR) effect or via local administration.

-

Enzymatic Cleavage: In the tumor microenvironment, overexpressed legumain recognizes and cleaves the peptide linker at the C-terminal side of the asparagine (Asn) residue.[4][6]

-

Drug Release and Action: This cleavage event liberates the drug from the scaffold. The freed drug can then enter the tumor cells and exert its therapeutic effect (e.g., inducing apoptosis).

Biocompatibility and Safety Considerations

A significant advantage of peptide-based systems is their inherent biocompatibility.[13][14][15] The degradation products are primarily amino acids, which are readily metabolized by the body. However, comprehensive biocompatibility studies are essential.

Key Biocompatibility Assays:

-

In Vitro Cytotoxicity: Assessed using assays like MTT or LDH on relevant cell lines to ensure the scaffold material itself is not toxic.

-

Hemocompatibility: Evaluates the interaction of the material with blood components to check for hemolysis or coagulation.

-

In Vivo Biocompatibility: Typically involves subcutaneous implantation in animal models followed by histological analysis of the surrounding tissue to look for signs of chronic inflammation or toxicity.

Conclusion and Future Directions

While Cbz-Ala-Ala-Asn (TFA) itself is not a standalone scaffold material, its sequence is of high value as an enzyme-responsive linker for targeted drug delivery. By incorporating this tripeptide into advanced biomaterials like peptide hydrogels, it is conceptually straightforward to design sophisticated delivery systems that can selectively release drugs in response to legumain activity. This approach holds significant promise for increasing the therapeutic index of potent drugs, particularly in oncology.

Future research should focus on the practical synthesis and characterization of such systems, including detailed studies on drug release kinetics, in vivo efficacy, and long-term safety profiles to translate this promising concept into a clinical reality.

References

- 1. Enzyme-Responsive Nanomaterials for Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzyme responsive drug delivery systems in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Peptide-Based Supramolecular Hydrogels as Drug Delivery Agents: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Peptide-based supramolecular hydrogels for local drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peptide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Peptide-Based Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of Cbz-Ala-Ala-Asn as a legumain substrate

An In-Depth Technical Guide on the Discovery and History of Cbz-Ala-Ala-Asn as a Legumain Substrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and application of the synthetic peptide Carbobenzoxy-Alanyl-Alanyl-Asparagine (Cbz-Ala-Ala-Asn) and its derivatives as canonical substrates for legumain, also known as asparaginyl endopeptidase (AEP).

Introduction to Legumain (Asparaginyl Endopeptidase)

Legumain is a lysosomal cysteine protease belonging to the C13 family in the CD clan.[1][2][3] Initially discovered in plants in the early 1990s, it was first isolated and characterized in mammals in 1997.[2][4][5][6] The enzyme exhibits strict specificity for cleaving peptide bonds on the C-terminal side of asparagine (Asn) residues, and to a lesser extent, aspartic acid (Asp) residues under more acidic conditions.[1][3][4] Legumain is synthesized as an inactive zymogen (prolegumain) that requires acidic pH for autocatalytic activation, a process crucial for its function primarily within the endolysosomal compartments.[2][4] Its roles are diverse, encompassing antigen presentation, activation of other proteases like matrix metalloproteinases (MMPs), and degradation of extracellular matrix proteins.[6][7][8] Given its upregulation in various pathologies, including cancer and Alzheimer's disease, legumain is a significant target for therapeutic intervention and diagnostic tool development.[4][6][9]

The Quest for a Specific Substrate: Discovery of Cbz-Ala-Ala-Asn

The characterization of any enzyme begins with understanding its substrate specificity. For legumain, its defining feature is the absolute requirement for an asparagine residue in the P1 position of a substrate (the amino acid immediately preceding the scissile bond).

Early Investigations and the First Synthetic Substrate

The journey to identify a reliable synthetic substrate for legumain began with studies on the plant-derived form of the enzyme. In 1993, Kembhavi et al. developed the first fluorogenic substrate, Cbz-Ala-Ala-Asn-AMC (7-amino-4-methylcoumarin), based on the P3-P2-P1 sequence of Ala-Ala-Asn.[2][10] This synthetic peptide proved to be an effective tool for studying the plant enzyme.

Characterization of Mammalian Legumain

The discovery of mammalian legumain heavily relied on the tools developed for its plant counterpart. In their seminal 1997 paper, Chen et al. reported the cloning and isolation of pig and human legumain.[5] They demonstrated that the mammalian enzyme efficiently hydrolyzed Z-Ala-Ala-Asn-AMC, confirming its identity as an asparaginyl endopeptidase and establishing this substrate as the "gold standard" for assaying its activity.[5][9][10] The Ala-Ala sequence at the P3 and P2 positions provided a neutral and effective scaffold to present the critical P1 asparagine to the enzyme's active site, while the N-terminal Carbobenzoxy (Cbz or Z) group protected the peptide from exopeptidases.

Quantitative Analysis of Cbz-Ala-Ala-Asn Substrate Kinetics

The effectiveness of Cbz-Ala-Ala-Asn and its derivatives is quantified by standard enzyme kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate.

| Substrate | Enzyme Source | pH | Km (µM) | Notes |

| Cbz-Ala-Ala-Asn-AMC | Human Legumain | ~5.8 | 80 | A standard value for the fluorogenic substrate with the human enzyme.[11] |

| Cbz-Ala-Ala-Asn-AMC | S. mansoni Legumain | ~5.8 | 90 | Demonstrates conserved substrate specificity across species.[11] |

| Cbz-Ala-Ala-AzaAsn-CMK | Porcine Legumain | ~5.8 | N/A | An irreversible inhibitor based on the substrate scaffold. kobs/I = 139,000 M⁻¹s⁻¹.[12][13] |

Note: Data for inhibitors based on the Cbz-Ala-Ala-Asn backbone are included to illustrate the high affinity of this sequence for the legumain active site.

Experimental Protocols

The use of Cbz-Ala-Ala-Asn derivatives in enzymatic assays is fundamental for legumain research. Below is a standard protocol for a fluorometric legumain activity assay.

Materials

-

Enzyme: Purified, active recombinant human legumain.

-

Substrate: Cbz-Ala-Ala-Asn-AMC (Z-AAN-AMC) stock solution (e.g., 10 mM in DMSO).

-

Assay Buffer: 50 mM Citric Acid, 100 mM NaCl, 0.05% Tween-20, adjusted to pH 5.5.

-

Instrumentation: Fluorescence plate reader capable of excitation at ~380 nm and emission detection at ~460 nm.

-

Microplate: Black, flat-bottom 96-well plate suitable for fluorescence measurements.

Legumain Activity Assay Protocol

-

Prepare Assay Buffer: Ensure the pH of the assay buffer is accurately adjusted to 5.5, the optimal pH for legumain's asparaginyl endopeptidase activity.[5][14]

-

Dilute Enzyme: Prepare a working solution of legumain by diluting the stock enzyme in assay buffer to a final concentration of approximately 2-4 nM. Keep the enzyme on ice.

-

Prepare Substrate Solution: Prepare the reaction mix by diluting the Cbz-Ala-Ala-Asn-AMC stock solution into the assay buffer to achieve a final concentration of 50 µM.[14][15] For a 100 µL final reaction volume, prepare enough for all wells plus a small excess.

-

Set up the Reaction:

-

Add 50 µL of the 2X substrate solution (100 µM) to the wells of the 96-well plate.

-

To initiate the reaction, add 50 µL of the 2X enzyme solution (~4-8 nM) to each well. The final concentration of the substrate will be 50 µM and the enzyme will be ~2-4 nM.

-

Include negative controls containing substrate and assay buffer but no enzyme.

-

-

Measure Fluorescence: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) over time (e.g., every 60 seconds for 30 minutes).[14][15] The rate of increase in fluorescence is proportional to the legumain activity.

References

- 1. Structural and functional studies of legumain–mycocypin complexes revealed a competitive, exosite-regulated mode of interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Cloning, isolation, and characterization of mammalian legumain, an asparaginyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Mechanism of Asparagine Endopeptidase in the Progression of Malignant Tumors: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Legumain Regulates Differentiation Fate of Human Bone Marrow Stromal Cells and Is Altered in Postmenopausal Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Z-Ala-Ala-Asn-AMC peptide [novoprolabs.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Inhibition of mammalian legumain by Michael acceptors and AzaAsn-halomethylketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation [mdpi.com]

- 15. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation - PMC [pmc.ncbi.nlm.nih.gov]

The Tripeptide Cbz-Ala-Ala-Asn: A Key Tool in Unraveling the Role of Legumain in Health and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic tripeptide Carbobenzoxy-Alanine-Alanine-Asparagine (Cbz-Ala-Ala-Asn) has emerged as a critical tool in the study of the cysteine protease legumain. Due to its high specificity as a legumain substrate, this peptide, particularly in its fluorogenic form (Cbz-Ala-Ala-Asn-AMC), has been instrumental in elucidating the enzymatic activity and biological functions of legumain. This guide provides a comprehensive overview of the significance of the Cbz-Ala-Ala-Asn peptide sequence, its quantitative interaction with legumain, detailed experimental protocols for its use, and its application in understanding legumain-mediated signaling pathways in cancer and bone homeostasis.

Core Significance of the Cbz-Ala-Ala-Asn Sequence

The primary significance of the Cbz-Ala-Ala-Asn peptide lies in its role as a highly specific substrate for legumain (also known as asparaginyl endopeptidase - AEP). Legumain is a lysosomal cysteine protease that exhibits a strict specificity for cleaving peptide bonds C-terminal to asparagine residues. The Ala-Ala-Asn sequence mimics the P3-P2-P1 residues of natural legumain substrates, making it an ideal tool for assaying legumain's proteolytic activity.

Legumain itself is a protein of significant interest in drug development due to its overexpression in the tumor microenvironment of various solid tumors, including breast and gastric cancer, where it is implicated in promoting tumor invasion, metastasis, and angiogenesis.[1] It also plays a crucial role in bone remodeling by regulating the differentiation of both osteoblasts and osteoclasts. Consequently, Cbz-Ala-Ala-Asn and its derivatives are invaluable for high-throughput screening of legumain inhibitors and for developing legumain-activated prodrugs.

Quantitative Data: Interaction with Legumain

The interaction of Cbz-Ala-Ala-Asn and its derivatives with legumain has been characterized by several kinetic parameters. The most commonly used derivative for quantitative assays is the fluorogenic substrate Z-Ala-Ala-Asn-AMC, where "Z" is an alternative abbreviation for the carbobenzoxy (Cbz) group and AMC (7-amino-4-methylcoumarin) is a fluorescent reporter group released upon cleavage.

| Compound/Enzyme Variant | Parameter | Value | Organism/System |

| Z-Ala-Ala-Asn-AMC | Km | 80 µM | Human Legumain |

| Z-Ala-Ala-Asn-AMC | Km | 90 µM | S. mansoni Legumain |

| Z-Ala-Ala-Asn-AMC | Reactivity | ~50% reduction | Human Legumain (S215A mutant)[2][3] |

| Cbz-L-Ala-L-Ala-AzaAsn-chloromethylketone | kobs/I | 139,000 M-1s-1 | Porcine Legumain[4] |

Experimental Protocols

Synthesis of Cbz-Ala-Ala-Asn

The synthesis of Cbz-Ala-Ala-Asn is typically achieved through solution-phase peptide synthesis. The following is a representative protocol for the fragment condensation approach.

Materials:

-

Cbz-Ala-OH

-

H-Ala-OMe·HCl (Alanine methyl ester hydrochloride)

-

H-Asn(Trt)-OtBu (Trityl-protected Asparagine tert-butyl ester)

-

Coupling reagents (e.g., HATU, HOBt, TBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Reagents for workup and purification (e.g., ethyl acetate, citric acid solution, sodium bicarbonate solution)

Procedure:

-

Dipeptide Formation (Cbz-Ala-Ala-OMe):

-

Dissolve Cbz-Ala-OH in DCM.

-

Add a coupling reagent (e.g., TBTU) and DIPEA to activate the carboxylic acid.

-

In a separate flask, dissolve H-Ala-OMe·HCl in DCM and neutralize with DIPEA.

-

Add the neutralized alanine methyl ester solution to the activated Cbz-Ala solution.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

-

Perform an aqueous workup by washing the organic layer sequentially with dilute citric acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to yield Cbz-Ala-Ala-OMe.

-

-

Saponification of the Dipeptide:

-

Dissolve the Cbz-Ala-Ala-OMe in a mixture of methanol and water.

-

Add 1M NaOH and stir until the ester is fully hydrolyzed.

-

Acidify the mixture with 1M HCl and extract the product with ethyl acetate.

-

Dry and evaporate the solvent to obtain Cbz-Ala-Ala-OH.

-

-

Tripeptide Formation (Cbz-Ala-Ala-Asn(Trt)-OtBu):

-

Couple the Cbz-Ala-Ala-OH with H-Asn(Trt)-OtBu using a similar coupling procedure as in step 1.

-

-

Deprotection:

-

Treat the fully protected tripeptide with a cleavage cocktail containing TFA to remove the Trityl and tert-butyl protecting groups.

-

Precipitate the deprotected peptide with cold diethyl ether and purify by HPLC.

-

Legumain Activity Assay using Z-Ala-Ala-Asn-AMC

This fluorometric assay measures the rate of AMC release upon cleavage of the substrate by legumain.

Materials:

-

Recombinant human legumain

-

Z-Ala-Ala-Asn-AMC substrate (stock solution in DMSO)

-

Assay Buffer: 50 mM citric acid, 100 mM NaCl, 0.05% Tween-20, pH 5.5

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a substrate solution in the assay buffer at the desired final concentration (e.g., 50 µM).[5]

-

Add the substrate solution to the wells of the 96-well plate.

-

Initiate the reaction by adding a small volume of legumain (e.g., 2 nM final concentration).[5][6]

-

Immediately place the plate in a fluorescence reader pre-heated to 37°C.

-

Measure the increase in fluorescence over time at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[5]

-

The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

Caption: Workflow for a typical legumain enzymatic assay.

Signaling Pathways and Significance

The use of Cbz-Ala-Ala-Asn as a tool has been pivotal in mapping the functional roles of legumain in complex biological processes.

Legumain in Cancer Progression

In the tumor microenvironment, secreted legumain can bind to integrin αvβ3 on the surface of tumor cells and tumor-associated macrophages (TAMs). This interaction can activate the PI3K/AKT signaling pathway, a central regulator of cell growth, proliferation, and survival.[7] Activation of this pathway leads to the phosphorylation of downstream targets, including the mammalian target of rapamycin (mTOR), which in turn can promote protein synthesis and cell growth, and inhibit apoptosis by modulating the expression of Bcl-2 family proteins. This cascade contributes to tumor progression, metastasis, and resistance to therapy.

Caption: Legumain's pro-tumorigenic signaling cascade.

Legumain in Bone Homeostasis

Legumain plays a dual regulatory role in bone remodeling. On one hand, it inhibits the differentiation of osteoclasts, the cells responsible for bone resorption. This is achieved by influencing key transcription factors such as NFATc1. On the other hand, legumain also inhibits the maturation of osteoblasts, the bone-forming cells.[8] This effect is mediated, at least in part, by the degradation of fibronectin in the extracellular matrix, which is a crucial component for osteoblast differentiation.[8] Furthermore, the inhibitory effect of Transforming Growth Factor-beta 1 (TGF-β1) on osteoblast maturation is dependent on legumain activity. This complex interplay highlights legumain as a critical regulator of skeletal homeostasis.

Caption: Legumain's regulation of bone cell differentiation.

Conclusion

The Cbz-Ala-Ala-Asn peptide sequence is more than a mere chemical reagent; it is a fundamental key to unlocking the complex biology of legumain. Its utility as a specific substrate has enabled detailed kinetic studies, the screening of novel therapeutics, and the elucidation of legumain's role in critical signaling pathways. For researchers in oncology, immunology, and skeletal biology, a thorough understanding of this peptide and its applications is essential for advancing the field and developing next-generation therapies targeting legumain.

References

- 1. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Peptide Ligase Activity of Human Legumain Depends on Fold Stabilization and Balanced Substrate Affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Structural and functional studies of legumain–mycocypin complexes revealed a competitive, exosite-regulated mode of interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cancer Cell Secreted Legumain Promotes Gastric Cancer Resistance to Anti-PD-1 Immunotherapy by Enhancing Macrophage M2 Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Legumain Regulates Differentiation Fate of Human Bone Marrow Stromal Cells and Is Altered in Postmenopausal Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

The Carboxybenzyl (Cbz) Protecting Group: A Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The carboxybenzyl (Cbz or Z) group, a cornerstone in the field of peptide chemistry, remains a vital tool for the protection of amine functionalities during the intricate process of peptide synthesis. Introduced by Max Bergmann and Leonidas Zervas in 1932, the Cbz group's stability under various conditions and its facile removal under specific, mild conditions have cemented its place in the synthetic chemist's arsenal.[1][2] This technical guide provides an in-depth exploration of the Cbz protecting group, detailing its mechanism, application in both solution-phase and solid-phase peptide synthesis, and comprehensive experimental protocols.

Core Concepts of the Cbz Protecting Group

The Cbz group, chemically a benzyloxycarbonyl group, is introduced to protect the nucleophilic amine group of an amino acid, preventing it from engaging in undesired side reactions during peptide bond formation.[1][3] Its utility is rooted in its stability to a range of reagents and conditions, including those that are basic and mildly acidic.[4][5] This stability profile allows for the selective deprotection of other protecting groups, a concept known as orthogonality, which is crucial in the synthesis of complex peptides.[1][6][7]

The primary method for the removal of the Cbz group is catalytic hydrogenation, a mild process that typically employs a palladium catalyst and a hydrogen source.[1][3] This deprotection strategy is orthogonal to the acid-labile Boc (tert-butyloxycarbonyl) and base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups, enabling its integration into various synthetic strategies.[1][8]

Mechanism of Cbz Protection and Deprotection

Cbz Protection of an Amine

The protection of an amine with the Cbz group is typically achieved through the reaction of the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of benzyl chloroformate, followed by the elimination of a chloride ion. A base is required to neutralize the hydrochloric acid generated during the reaction.[3]

Mechanism of Cbz Protection of an Amine.

Cbz Deprotection by Catalytic Hydrogenation

The removal of the Cbz group is most commonly achieved through catalytic hydrogenation. In this process, the Cbz-protected amine is treated with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C). The reaction results in the cleavage of the benzylic C-O bond, yielding the free amine, toluene, and carbon dioxide.[2][3]